molecular formula C19H22N2O2 B268351 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

货号 B268351
分子量: 310.4 g/mol
InChI 键: DLPXXRSTSCYVIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promise in the treatment of several autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.

作用机制

BMS-986165 inhibits the TYK2 enzyme by binding to its active site, thereby preventing it from phosphorylating downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways, resulting in the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to suppress the production of pro-inflammatory cytokines, including IL-17, IL-23, and IFN-γ, in preclinical studies. This leads to the suppression of immune cell activation and proliferation, resulting in the amelioration of autoimmune disease symptoms. Additionally, BMS-986165 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

实验室实验的优点和局限性

One of the main advantages of BMS-986165 is its specificity for the TYK2 enzyme, which makes it a promising therapeutic candidate for the treatment of autoimmune diseases. However, one of the limitations of BMS-986165 is its relatively short half-life, which may necessitate frequent dosing in clinical settings.

未来方向

Several future directions for the research and development of BMS-986165 can be identified. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as biologics or small molecule inhibitors targeting other cytokine signaling pathways. Another potential direction is the exploration of its potential in the treatment of other autoimmune diseases beyond psoriasis, psoriatic arthritis, and lupus. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing regimen and safety profile of BMS-986165.

合成方法

BMS-986165 is synthesized through a multistep process involving several chemical reactions. The first step involves the preparation of 2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-sec-butyl-4-aminobenzoate to form the amide intermediate. The amide intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of BMS-986165.

科学研究应用

BMS-986165 has shown significant potential in the treatment of autoimmune diseases. Several preclinical studies have demonstrated its efficacy in inhibiting the TYK2 enzyme, which is involved in the signaling pathways of multiple cytokines, including IL-12, IL-23, and type I interferons. These cytokines play a crucial role in the pathogenesis of autoimmune diseases, and inhibiting their signaling pathways can lead to significant therapeutic benefits.

属性

产品名称

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC 名称

N-[4-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-9-11-16(12-10-15)21-19(23)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI 键

DLPXXRSTSCYVIV-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

规范 SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。